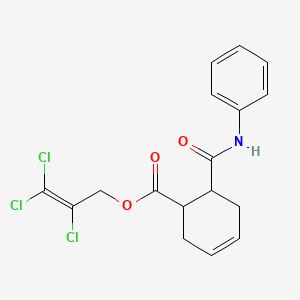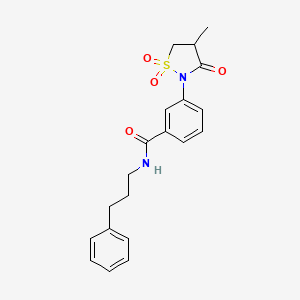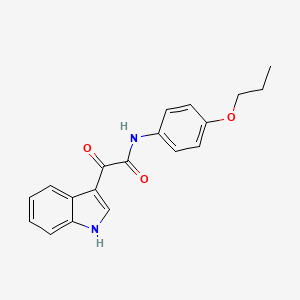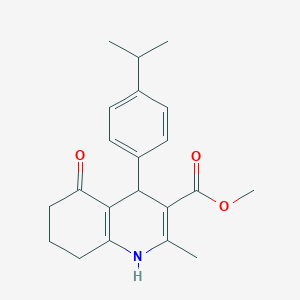
2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is a chemical compound with potential applications in scientific research. It is a complex molecule with a unique structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inhibiting the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-cancer and anti-Alzheimer's disease properties in vitro. It has also been shown to have insecticidal and herbicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate in lab experiments is its unique structure, which makes it an interesting subject of study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate. One direction is to study its anti-cancer properties in vivo. Another direction is to study its potential as a treatment for Alzheimer's disease in vivo. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is a complex process that involves several steps. The first step involves the preparation of 2,3-dichloro-1-propene, which is then reacted with sodium methoxide to form 2,3-dichloro-1-propene-1-ol. This is then reacted with phosgene to form 2,3-dichloro-2-propen-1-ol. The final step involves the reaction of 2,3-dichloro-2-propen-1-ol with 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has potential applications in scientific research. It has been studied for its potential as an anti-cancer agent and as a potential treatment for Alzheimer's disease. It has also been studied for its potential as an insecticide and as a herbicide.
Propiedades
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3/c18-14(15(19)20)10-24-17(23)13-9-5-4-8-12(13)16(22)21-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZRRXZKVKUQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)OCC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)




![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)

![N-(3,4-dimethylphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5106269.png)
![6-(benzylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5106270.png)
![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)
![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)

